1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane is an organic compound that features a diazepane ring substituted with a bromo-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of diazepane derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar functional groups.
4-Fluorophenylmagnesium bromide: Used in similar synthetic applications.
1-Bromo-3-fluorobenzene: Another related compound with a different substitution pattern.
Uniqueness
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane is unique due to its diazepane ring structure combined with the bromo-fluorophenyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-13(15)12(14)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMOPZKKZSRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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